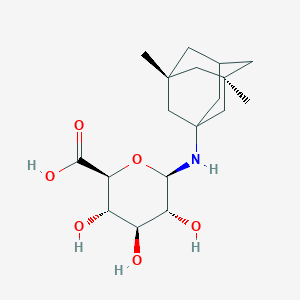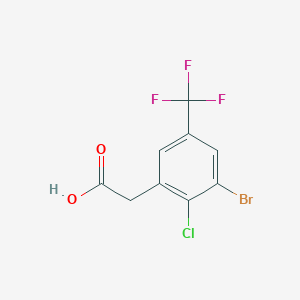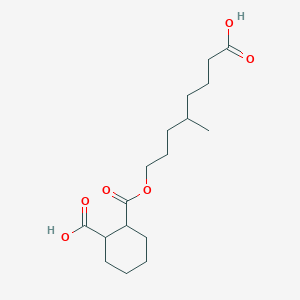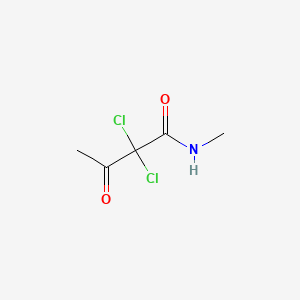
Butanamide, 2,2-dichloro-N-methyl-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2,2-dichloro-N-methyl-3-oxo-: is a chemical compound with the molecular formula C₅H₇Cl₂NO₂ and a molecular weight of 184.021 g/mol . It is also known by other names such as 2,2-dichloro-N-methylacetoacetamide and 2,2-dichloro-N-methyl-3-oxobutyramide . This compound is characterized by its high boiling point of 265.9°C at 760 mmHg and a density of 1.343 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2,2-dichloro-N-methyl-3-oxo- typically involves the reaction of acetoacetic acid derivatives with chlorinating agents and methylating agents under controlled conditions. One common method includes the chlorination of acetoacetic acid followed by methylation to introduce the N-methyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Butanamide, 2,2-dichloro-N-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Industry: In the industrial sector, Butanamide, 2,2-dichloro-N-methyl-3-oxo- is utilized in the production of specialty chemicals and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of Butanamide, 2,2-dichloro-N-methyl-3-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Butanamide, N-(2-methoxyphenyl)-3-oxo-
Butanamide, 3-methyl-: (Isovaleramide)
Butanamide, 2-chloro-N,N-dimethyl-3-oxo-: (N,N-Dimethyl-2-chloroacetoacetamide)
Uniqueness: Butanamide, 2,2-dichloro-N-methyl-3-oxo- is unique due to the presence of two chlorine atoms and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
20132-74-5 |
|---|---|
Formule moléculaire |
C5H7Cl2NO2 |
Poids moléculaire |
184.02 g/mol |
Nom IUPAC |
2,2-dichloro-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C5H7Cl2NO2/c1-3(9)5(6,7)4(10)8-2/h1-2H3,(H,8,10) |
Clé InChI |
FUSJRPBAYJMLEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


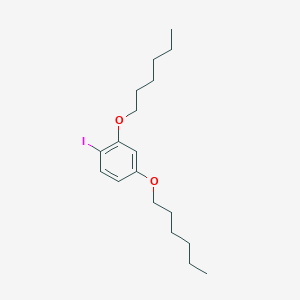

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
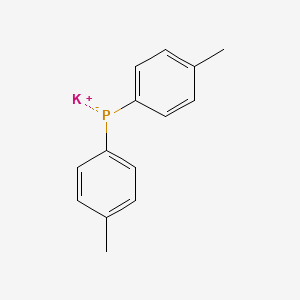
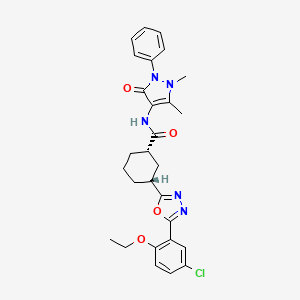

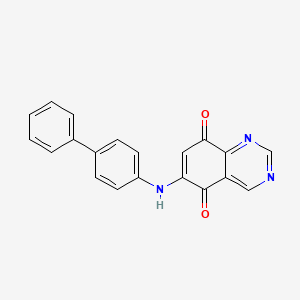

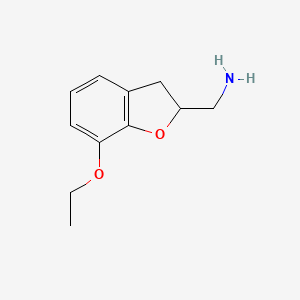
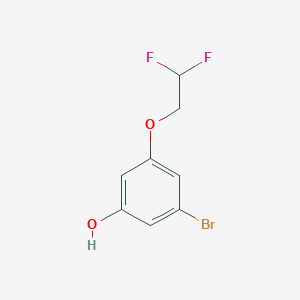
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
